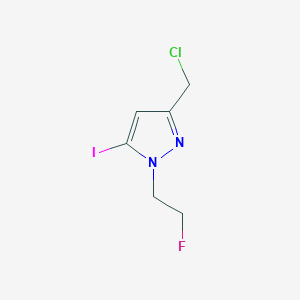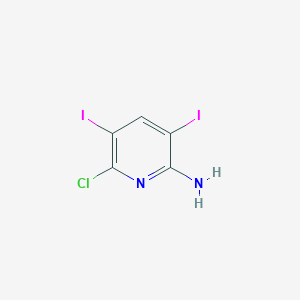![molecular formula C16H20N2O5 B2412567 [1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate CAS No. 2249217-24-9](/img/structure/B2412567.png)
[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a formyl group (CHO), a hydroxy group (OH), and a methyl group (CH3), attached to a benzene ring .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or experimental data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-6-11(9-19)14(20)13(7-10)15(21)18-5-4-12(8-18)23-16(22)17(2)3/h6-7,9,12,20H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOCUOSENUWRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)

![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)


![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)